Product packaging for Isobenzan 10 microg/mL in Cyclohexane(Cat. No.:)

Isobenzan 10 microg/mL in Cyclohexane

Cat. No.: B13863961
M. Wt: 411.7 g/mol
InChI Key: LRWHHSXTGZSMSN-ACFSOBKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobenzan 10 microg/mL in Cyclohexane is a useful research compound. Its molecular formula is C9H4Cl8O and its molecular weight is 411.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4Cl8O B13863961 Isobenzan 10 microg/mL in Cyclohexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4Cl8O

Molecular Weight

411.7 g/mol

IUPAC Name

(1R,7S)-1,3,5,7,8,9,10,10-octachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene

InChI

InChI=1S/C9H4Cl8O/c10-3-4(11)8(15)2-1(5(12)18-6(2)13)7(3,14)9(8,16)17/h1-2,5-6H/t1?,2?,5?,6?,7-,8+

InChI Key

LRWHHSXTGZSMSN-ACFSOBKTSA-N

Isomeric SMILES

C12C(C(OC1Cl)Cl)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C12C(C(OC1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

The Evolving Role of Trace Organic Compound Solutions in Contemporary Chemical Research

The study of trace organic compounds (TrOCs) has become a significant frontier in analytical chemistry. nist.gov TrOCs encompass a vast array of synthetic and natural chemicals present in the environment at very low concentrations, including pharmaceuticals, pesticides, industrial chemicals, and personal care products. thembrsite.com Their potential to cause adverse effects on environmental and human health, even at minute levels, necessitates highly sensitive and accurate analytical methods for their detection and quantification. nih.gov

Solutions of these compounds at precisely known, low concentrations are indispensable tools in contemporary research. They serve as certified reference materials (CRMs) and analytical standards, which are fundamental for:

Instrument Calibration: Analytical instruments, such as gas chromatographs (GC) and liquid chromatographs (LC) coupled with mass spectrometers (MS), require calibration with standards to provide accurate quantitative results. gcms.czsigmaaldrich.com

Method Validation: New analytical methods for detecting trace compounds must be rigorously validated to ensure their accuracy, precision, and reliability. Standard solutions are essential for performing these validation studies. clu-in.org

Environmental Monitoring: Regulatory bodies worldwide set maximum residue limits for various pollutants in water, soil, and food. Laboratories performing compliance monitoring rely on these standards to ensure their measurements are accurate and defensible. usgs.gov

Toxicological Studies: Research into the long-term effects of exposure to trace organic pollutants requires the preparation of precise dosing solutions to assess dose-response relationships.

The increasing complexity of environmental samples and the ever-decreasing detection limits required for new and emerging contaminants drive the continuous development of more stable, accurate, and diverse trace organic compound solutions. univ-rennes.frsolubilityofthings.com

Rationale for Investigating Isobenzan 10 μg/ml in Cyclohexane As a Model Reference System

The solution of Isobenzan (B166222) at a 10 μg/mL concentration in cyclohexane (B81311) is a specialized product designed for use as an analytical reference standard. lgcstandards.com Its significance as a model system stems from the specific properties of both the analyte (Isobenzan) and the solvent (cyclohexane), as well as the precise concentration.

Isobenzan is a highly toxic organochlorine insecticide that was produced and used for a short period between 1958 and 1965. wikipedia.org Although its production has long been discontinued, it is a persistent organic pollutant (POP) that can remain in the soil for years. wikipedia.orginchem.org Its chemical stability and potential for bioaccumulation make it a subject of ongoing environmental interest. As a legacy pesticide, its presence in environmental samples indicates past contamination, and reference standards are crucial for its accurate monitoring. nih.gov Analytical methods for organochlorine pesticides, such as those outlined by the U.S. Geological Survey and the EPA, rely on such standards for gas chromatography with electron-capture detection (GC-ECD). gcms.czusgs.gov

Cyclohexane is a non-polar organic solvent. wikipedia.org Its physical and chemical properties make it an ideal solvent for non-polar compounds like isobenzan, which is practically insoluble in water. inchem.orggeeksforgeeks.org Cyclohexane is widely used in analytical chemistry as a solvent for spectroscopy and chromatography and as an extraction medium. sigmaaldrich.comqiboch.com Its use as the matrix for the isobenzan standard is appropriate because analytical procedures for organochlorine pesticides often involve an extraction step with a non-polar solvent before instrumental analysis. astm.org

The 10 μg/mL concentration is a typical working concentration for a stock standard solution in trace pesticide analysis. clu-in.org From this stock, analysts can prepare a series of even more dilute calibration standards to create a calibration curve that covers the expected concentration range of the analyte in environmental samples. clu-in.org

Therefore, "Isobenzan 10 μg/mL in Cyclohexane" serves as a model reference system for the analysis of legacy organochlorine pesticides. It represents a stable, well-characterized solution of a persistent, non-polar pollutant in a relevant non-polar solvent at a concentration suitable for calibrating sensitive analytical instrumentation.

Table 1: Physical and Chemical Properties of Isobenzan

Property Value
Chemical Formula C₉H₄Cl₈O wikipedia.org
Molar Mass 411.73 g·mol⁻¹ wikipedia.orginchem.org
Appearance Whitish to light brown crystalline powder wikipedia.orginchem.org
Melting Point 120-122 °C inchem.orgdrugfuture.com
Solubility in Water Practically insoluble wikipedia.orginchem.org
Solubility in Organic Solvents Soluble in acetone, benzene, toluene, xylene, and ethyl ether inchem.orgdrugfuture.com

Table 2: Physical and Chemical Properties of Cyclohexane

Property Value
Chemical Formula C₆H₁₂ wikipedia.org
Molar Mass 84.16 g/mol geeksforgeeks.orgqiboch.com
Appearance Colorless liquid wikipedia.org
Boiling Point 80.7 °C geeksforgeeks.orgsigmaaldrich.com
Melting Point 6.55 °C geeksforgeeks.org
Density 0.779 g/mL at 25 °C sigmaaldrich.com
Solubility in Water Slightly soluble

Overview of Research Trajectories in Non Polar Solvent Systems for Analytical and Fundamental Chemistry

Chromatographic Separation and Detection Strategies for Environmental Analytical Applications

The analysis of isobenzan (B166222), a persistent organochlorine pesticide, in environmental samples frequently involves its presence in non-polar matrices like cyclohexane. oup.comlcms.cz Chromatographic techniques are paramount for separating this analyte from complex sample constituents. Both gas and liquid chromatography have been successfully employed, often coupled with mass spectrometry for definitive identification and quantification. phenomenex.commdpi.com

Optimized Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Low-Concentration Analytes in Hydrocarbon Matrices

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds such as isobenzan. cdc.gov Its application to hydrocarbon matrices like cyclohexane requires specific optimization to overcome potential interferences and achieve the low detection limits necessary for regulatory compliance and environmental assessment. colab.ws The inherent complexity of hydrocarbon matrices necessitates robust analytical methods to ensure data quality.

Achieving high sensitivity and selectivity in GC-MS analysis of isobenzan in cyclohexane involves careful optimization of several parameters. The choice of the GC column is critical; a low-bleed, inert column, such as a 5% phenyl-arylene phase, provides excellent peak shape for challenging pesticide compounds. phenomenex.comwindows.net Furthermore, the use of a highly inert flow path is vital to prevent analyte loss and ensure the integrity of trace-level samples.

For detection, operating the mass spectrometer in selected ion monitoring (SIM) mode significantly enhances sensitivity by focusing on specific ions characteristic of isobenzan. Modern triple quadrupole (QqQ) mass spectrometers operating in multiple reaction monitoring (MRM) mode offer even greater selectivity and lower limits of detection (LODs) by monitoring specific fragmentation transitions. For isobenzan, common transitions monitored include 310.8 → 240.8 and 310.8 → 274.8. oup.commdpi.com The development of methods using high-resolution mass spectrometry (HRMS) also provides high confidence in compound identification through accurate mass measurements, drastically reducing interferences. phenomenex.comwindows.net

Table 1: Optimized GC-MS/MS Parameters for Isobenzan Analysis
ParameterConditionReference
GC Column30 m × 0.25 mm, 0.25 μm film thickness (e.g., BPX5, ZB-5MSPLUS) oup.comphenomenex.com
Carrier GasHelium at a constant flow of 1.0 mL/min oup.com
Injector Temperature270°C (Splitless mode) oup.com
Oven ProgramInitial 60°C (1 min), ramp to 210°C at 12°C/min, then to 320°C at 8°C/min (6 min hold) oup.com
MS Transfer Line310°C oup.com
Ionization ModeElectron Ionization (EI) oup.commdpi.com
Acquisition ModeMultiple Reaction Monitoring (MRM) oup.commdpi.com
Primary (Quantifier) Transition310.8 → 240.8 mdpi.com
Secondary (Qualifier) Transition310.8 → 274.8 mdpi.com

For highly complex hydrocarbon matrices, comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power. This technique utilizes two columns with different stationary phases, providing a much higher peak capacity and resolving power compared to single-column GC. This is particularly advantageous for separating isobenzan from co-eluting matrix components that could interfere with quantification. When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC can provide highly detailed chemical fingerprints of complex samples, improving both identification and quantification of trace analytes like isobenzan. researchgate.net

High-Performance Liquid Chromatography (HPLC) Applications in Non-Aqueous Matrices

While GC-MS is often the method of choice for organochlorine pesticides, high-performance liquid chromatography (HPLC) provides a complementary approach, particularly for analytes that may be thermally labile. mdpi.com For a non-polar analyte like isobenzan dissolved in a non-polar solvent such as cyclohexane, normal-phase HPLC is the most appropriate mode of separation. fao.org

In normal-phase HPLC, a polar stationary phase (e.g., silica (B1680970) or alumina) is used with a non-polar mobile phase. fao.org For the analysis of isobenzan in cyclohexane, the sample solvent itself is a weak component of the mobile phase. Method development would involve selecting a suitable polar stationary phase and a mobile phase system that provides adequate retention and separation of isobenzan from any other components in the sample. A typical mobile phase might consist of a mixture of hexane (B92381) or cyclohexane with a small amount of a more polar solvent (a "modifier") like isopropanol (B130326) or ethyl acetate (B1210297) to control retention times.

The key to a successful normal-phase HPLC separation is the precise control of the interactions between the analyte, the stationary phase, and the mobile phase. The activity of the silica stationary phase is highly dependent on its water content, which must be carefully controlled to ensure reproducible retention times. The mobile phase composition, specifically the type and concentration of the polar modifier, is the primary tool for optimizing the separation. A stronger polar modifier will decrease the retention time of isobenzan, while a weaker one will increase it. The goal is to find a balance that provides a reasonable analysis time while achieving the necessary resolution from interfering compounds.

Table 2: Considerations for Normal-Phase HPLC Method Development for Isobenzan in Cyclohexane
ParameterOptions and ConsiderationsReference
Stationary PhaseSilica, Alumina, or chemically bonded phases with polar functional groups (e.g., cyano, diol). Particle size (e.g., 3 or 5 µm) affects efficiency. fao.org
Mobile PhasePrimarily a non-polar solvent like hexane or cyclohexane. wordpress.com
Mobile Phase ModifierSmall percentages of a more polar solvent such as isopropanol, ethanol, or ethyl acetate are added to adjust retention and selectivity. fao.org
DetectionUV detection is possible, though sensitivity may be limited. Mass spectrometry (LC-MS) using an appropriate ionization source like Atmospheric Pressure Chemical Ionization (APCI) would provide higher sensitivity and selectivity. mdpi.comfao.org
Flow RateTypically 0.5 - 2.0 mL/min for standard analytical columns. scribd.com

Emerging Chromatographic Modalities for Trace Analysis in Hydrocarbon Solutions

Traditional gas chromatography (GC) has long been the standard for analyzing organochlorine pesticides, including isobenzan. nih.gov However, the demand for higher throughput, increased resolution, and lower detection limits has spurred the development of emerging chromatographic modalities. For a nonpolar analyte like isobenzan dissolved in a hydrocarbon solvent such as cyclohexane, these advancements are particularly relevant.

Innovations in this area include the development of fast GC techniques, which utilize shorter, narrow-bore columns and rapid temperature programming to significantly reduce analysis times without compromising separation efficiency. Furthermore, comprehensive two-dimensional gas chromatography (GC×GC) offers a substantial increase in peak capacity and resolving power, which is invaluable for separating isobenzan from structurally similar isomers or interfering compounds that may be present in technical mixtures or environmental samples.

While liquid chromatography (LC) has traditionally been less suitable for nonpolar compounds like isobenzan, advancements in instrumentation are changing this landscape. nih.gov Conventional LC coupled with atmospheric pressure ionization-mass spectrometry often struggles with such analytes. nih.gov Emerging interfaces, such as direct-electron ionization (Direct-EI), are being developed to efficiently couple LC systems with mass spectrometers for the analysis of a wide range of molecules, including organochlorine pesticides. nih.gov This represents a significant step forward, potentially enabling the use of LC-based methods for isobenzan analysis in cyclohexane, offering alternative selectivity to GC.

The choice of stationary phase in GC is also a critical area of development. For organochlorine compounds, columns with a bonded stationary phase of polyphenylmethylsilicone are often recommended to achieve adequate resolution and minimize column bleed, ensuring reliable quantification at trace levels. libretexts.org

Spectroscopic Probing of Molecular Structure and Concentration in Cyclohexane Solution

Spectroscopic techniques provide a powerful, often non-destructive, means of probing the molecular structure of isobenzan and quantifying its concentration in a cyclohexane solution.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a molecular fingerprint of isobenzan, allowing for its identification and quantification. nih.govnih.gov Cyclohexane is an excellent solvent for these analyses due to its relatively simple spectrum and lack of strong absorption in many regions of interest, minimizing solvent interference. nih.gov

IR spectroscopy is sensitive to vibrations that induce a change in dipole moment, making it effective for identifying functional groups. For isobenzan, characteristic IR absorption bands would arise from C-Cl, C-O-C, and C=C stretching vibrations within its complex polycyclic structure.

Raman spectroscopy, which detects vibrations that cause a change in polarizability, is highly complementary to IR. nih.gov It is particularly sensitive to the C-Cl bonds that dominate the isobenzan structure. acs.org For quantitative analysis in cyclohexane, FT-Raman spectroscopy offers high precision. irdg.org The cyclohexane solvent itself can even be used as an internal standard to normalize spectra and improve the stability of calibration curves, compensating for variations in laser power or sample positioning. irdg.org Surface-Enhanced Raman Spectroscopy (SERS) is an emerging technique that can dramatically amplify the Raman signal, offering the potential for ultra-trace detection of organochlorine pesticides. nih.gov

Table 1: Expected Characteristic Vibrational Frequencies for Isobenzan
Vibrational ModeExpected Frequency Range (cm⁻¹)Primary Spectroscopic Activity
C-Cl Stretch850 - 550Strong in Raman, Variable in IR
C-O-C Ether Stretch1250 - 1050Strong in IR
C=C Stretch (chlorinated)1600 - 1550Variable in Raman and IR
Cyclic Alkane C-C Stretch1200 - 800Variable in Raman and IR

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, involves the transition of electrons to higher energy levels upon absorption of light. researchgate.netturito.com The isobenzan molecule contains chromophores, such as the chlorinated carbon-carbon double bond (C=C) and lone pairs on the oxygen and chlorine atoms, which are expected to absorb light in the ultraviolet region. libretexts.org

When dissolved in cyclohexane, a non-polar solvent, the absorption spectrum of isobenzan would provide information on its concentration via the Beer-Lambert Law. The spectrum is expected to show characteristic absorption bands (λmax) corresponding to n→σ* and π→π* electronic transitions. researchgate.net The non-polar nature of cyclohexane minimizes solvatochromic shifts, resulting in a "purer" spectrum that closely reflects the molecule's intrinsic electronic structure. edinst.com

Emission spectroscopy, such as fluorescence, occurs when a molecule returns to its ground electronic state by emitting a photon after initial excitation. libretexts.org Many rigid, polycyclic aromatic compounds are fluorescent. While isobenzan is a polycyclic structure, the presence of numerous heavy chlorine atoms would likely promote intersystem crossing to the triplet state, potentially quenching fluorescence and favoring phosphorescence. A detailed study would be required to characterize the specific emission properties of isobenzan in cyclohexane.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules in solution. nih.gov For a solution of isobenzan in a deuterated solvent (such as cyclohexane-d12), NMR can provide unambiguous confirmation of its complex cage-like structure and assess the purity of the sample.

¹H NMR spectroscopy would reveal the number of distinct proton environments, their multiplicity (through spin-spin coupling), and their integration, corresponding to the protons in the isobenzan molecule. ¹³C NMR spectroscopy, including techniques like DEPT, would identify all unique carbon atoms in the structure. mdpi.com

Advanced 2D NMR techniques are essential for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). mdpi.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (over two or three bonds), which is crucial for piecing together the entire molecular framework. mdpi.com

These methods collectively allow for a complete assignment of all ¹H and ¹³C signals. Furthermore, NMR is inherently quantitative, and by integrating the isobenzan signals against those of a known internal standard, a precise concentration can be determined. It is also highly effective for identifying and quantifying impurities, as they will produce their own unique sets of signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Isobenzan Functional Groups
NucleusFunctional Group TypePredicted Chemical Shift (δ, ppm)
¹HH-C-O (Bridgehead)4.5 - 5.5
¹HH-C-C (Bridgehead)3.0 - 4.0
¹³CC=C (chlorinated)120 - 140
¹³CC-Cl60 - 85
¹³CC-O70 - 90
¹³CC-C (quaternary, chlorinated)90 - 110

Mass Spectrometry Innovations Beyond Chromatographic Coupling for Direct Solution Analysis

While mass spectrometry (MS) is often coupled with chromatography, recent innovations in ambient ionization mass spectrometry (AIMS) have enabled the rapid, direct analysis of samples with minimal or no preparation. nih.govnih.gov These techniques are well-suited for the direct analysis of isobenzan in a cyclohexane solution.

AIMS methods ionize the sample in its native environment, outside the vacuum of the mass spectrometer. nih.govrsc.org Key techniques include:

Direct Analysis in Real Time (DART): DART utilizes a stream of heated, excited gas (like helium or nitrogen) to desorb and ionize analytes from a surface. A drop of the isobenzan/cyclohexane solution could be placed on a suitable surface and analyzed in seconds. nih.gov

Desorption Electrospray Ionization (DESI): DESI uses a charged solvent spray to desorb and ionize analytes from a surface. nih.gov This would allow for the direct analysis of the solution spotted onto a substrate.

Paper Spray Ionization (PSI): In PSI, a small volume of the sample solution is applied to a triangular piece of paper. A high voltage is applied to the paper, creating an electrospray directly from the paper tip into the mass spectrometer inlet. scispace.com This method is simple, low-cost, and effective for direct solution analysis.

These direct analysis methods offer tremendous speed advantages for screening purposes. nih.gov By bypassing the time-consuming chromatographic step, they allow for high-throughput qualitative and semi-quantitative analysis of the isobenzan solution. nih.govresearchgate.net

Integrated and Hyphenated Analytical Platforms for Comprehensive Characterization (e.g., GC-MS/MS, LC-MS/MS)

For the most comprehensive and robust analysis, integrated or "hyphenated" techniques, which couple a separation method with a detection method, are the gold standard. ijarnd.comchemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile organochlorine pesticides like isobenzan. reading.ac.uk The GC separates isobenzan from the cyclohexane solvent and any potential impurities based on their boiling points and interactions with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. researchgate.net The resulting mass spectrum is a unique fragmentation pattern that serves as a highly specific identifier for isobenzan. nih.gov

Tandem Mass Spectrometry (MS/MS) , as in GC-MS/MS or LC-MS/MS, adds another layer of specificity and sensitivity. mdpi.com In this technique, a specific precursor ion from the initial mass spectrum is selected, fragmented further, and the resulting product ions are detected. This process, known as Selected Reaction Monitoring (SRM), is extremely selective and significantly reduces background noise, allowing for quantification at very low levels (parts-per-billion or lower). researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with newer ionization sources capable of handling nonpolar compounds, is also a powerful hyphenated platform. nih.govrsc.org LC-MS/MS offers an alternative separation mechanism to GC, which can be advantageous. nih.govchromatographyonline.com The combination of LC separation with the high selectivity of MS/MS detection provides a robust method for quantification. mdpi.com

These hyphenated platforms combine the separation power of chromatography with the definitive identification and sensitive quantification capabilities of mass spectrometry, representing the most powerful approach for the complete characterization of isobenzan in cyclohexane. researchgate.net

Table 3: Key Mass Spectrometry Data for Isobenzan Identification via GC-MS
ParameterValue
Molecular FormulaC₉H₄Cl₈O
Relative Molecular Mass411.73
Intense Mass Spectral Peaks (m/z) nih.gov103 (100% relative intensity)
311 (48% relative intensity)
313 (38% relative intensity)
75 (34% relative intensity)

Metrological Traceability and Uncertainty Quantification in Standard Preparation

The preparation of this standard by accredited reference material producers, often operating under ISO 17034, involves a meticulous process. lgcstandards.comesslabshop.com This process begins with a high-purity Isobenzan neat material, whose identity and purity are rigorously confirmed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The purity value, itself having an associated uncertainty, is a critical component of the traceability chain.

The final concentration of the solution is typically determined gravimetrically. This involves weighing the high-purity Isobenzan and the cyclohexane solvent using calibrated balances. The calibration of these balances must be traceable to national mass standards. eurachem.org The entire process establishes a clear traceability chain for the certified concentration value.

Uncertainty Quantification: Every step in the preparation process introduces a degree of uncertainty. The total combined uncertainty of the certified value (10 μg/mL) is calculated by identifying all potential sources of uncertainty, quantifying them, and combining them according to the principles outlined in the Guide to the Expression of Uncertainty in Measurement (GUM). nih.goveurachem.org

Key sources of uncertainty in the preparation of the Isobenzan standard include:

Purity of the neat Isobenzan: Uncertainty associated with the analytical method used for purity assessment.

Weighing of Isobenzan and Cyclohexane: Uncertainty from the calibration and repeatability of the analytical balance.

Volumetric glassware (if used): Uncertainty in the calibrated volume of flasks.

Homogeneity of the solution: Potential for slight variations in concentration within the batch.

Stability of the solution: Uncertainty related to potential degradation or solvent evaporation over time.

The manufacturer provides a certificate of analysis that states the certified concentration, the expanded uncertainty, and the traceability statement, ensuring the standard is fit for its intended use in high-stakes analytical measurements. eurachem.org

Table 1: Example Uncertainty Budget for Isobenzan Standard Preparation
Uncertainty Component Value Probability Distribution Standard Uncertainty (u) Sensitivity Coefficient (c) Uncertainty Contribution (u * c)
Purity of Isobenzan99.5 ± 0.2%Normal0.10%10.10%
Mass of Isobenzan1.000 mg ± 0.002 mgRectangular0.0012 mg10.12%
Volume of Cyclohexane100.0 mL ± 0.08 mLTriangular0.033 mL10.03%
Repeatability0.15%Normal0.15%10.15%
Stability0.1% over 1 yearRectangular0.058%10.06%
Combined Standard Uncertainty 0.24%
Expanded Uncertainty (k=2) 0.48%

Validation of Analytical Methods Using Isobenzan Reference Solutions for Environmental Trace Analysis

The Isobenzan 10 μg/mL standard is indispensable for the validation of analytical methods designed to detect the pesticide in environmental samples. nih.govresearchgate.net Method validation ensures that the analytical procedure is suitable for its intended purpose by demonstrating acceptable performance in several key areas. upf.edu

To accurately quantify Isobenzan in a sample, an analytical instrument, such as a gas chromatograph with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS), must be calibrated. inchem.org The 10 μg/mL Isobenzan standard is used as the top-level stock solution from which a series of more dilute calibration standards are prepared. These standards, covering a range of concentrations expected in actual samples, are then analyzed to create a calibration curve.

The calibration curve plots the instrument's response against the known concentration of each standard. A linear regression analysis is typically applied, and the resulting equation is used to calculate the concentration of Isobenzan in unknown samples based on their instrument response. epa.gov The quality of the calibration is assessed by the coefficient of determination (r²), which should ideally be ≥0.995, indicating a strong linear relationship. semanticscholar.org

Accuracy is evaluated by analyzing a quality control (QC) sample with a known concentration (prepared independently or from a different source) and comparing the measured value to the true value. The deviation should fall within predefined acceptance criteria, often ±15-20%. eurl-pesticides.eu

Table 2: Example Calibration Data for Isobenzan Analysis by GC-ECD
Standard Concentration (ng/mL) Instrument Response (Peak Area)
0.51,520
1.03,150
5.015,800
10.032,100
25.079,500
50.0162,300
Linear Regression Equation y = 3240x - 85
Coefficient of Determination (r²) 0.9992

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. epa.gov

The Isobenzan standard is used to determine these limits. This is often done by preparing a series of very dilute solutions from the 10 μg/mL stock and analyzing them. The LOD and LOQ can be calculated based on the standard deviation of the response of replicate low-level samples or from the parameters of the calibration curve. mdpi.com For environmental trace analysis, achieving low LODs and LOQs is critical. For instance, historical methods for Isobenzan in water have aimed for detection limits as low as 50 ng/litre, while in soil, the determination limit was around 0.01 mg/kg. inchem.org Modern instrumentation aims for even lower levels. nih.gov

Environmental samples like soil and water contain numerous compounds other than the target analyte, collectively known as the matrix. These compounds can interfere with the analysis, causing signal suppression or enhancement, a phenomenon known as the matrix effect. eurl-pesticides.eu

Recovery studies are performed to assess the efficiency of the sample extraction and cleanup procedure and to investigate matrix effects. A known amount of Isobenzan, precisely measured from the 10 μg/mL standard, is added (spiked) into a blank environmental matrix (e.g., pesticide-free soil or water). mdpi.com The spiked sample is then processed through the entire analytical method, and the measured concentration is compared to the known amount added. The result is expressed as a percentage recovery. Acceptable recovery is typically in the range of 70-120%. nih.gov For example, a micromethod for Isobenzan analysis reported recoveries of 90% to 99% in matrices like groundwater, soil, and plant extracts. inchem.org

Table 3: Example Recovery Data for Isobenzan in Different Matrices
Matrix Spiking Level (ng/g) Number of Replicates (n) Mean Recovery (%) Relative Standard Deviation (RSD %)
Sandy Loam Soil10588.56.2
Clay Soil10582.18.5
Surface Water5595.34.1
Groundwater5598.23.7

Role in Inter-Laboratory Studies and Development of Standardized Research Protocols

Inter-laboratory studies, or proficiency tests, are crucial for assessing the performance of different laboratories and ensuring the comparability of results. In these studies, a central organizer distributes identical, homogeneous samples containing an unknown concentration of Isobenzan to participating laboratories.

To ensure the "true" or assigned value of the test material is known with high confidence, the organizer uses a well-characterized, traceable reference standard, such as the Isobenzan 10 μg/mL in cyclohexane solution, for its preparation and value assignment. The results from the participating labs are then compared to this assigned value. This process helps identify potential biases in methods, provides an external measure of a laboratory's competence, and is essential for the development and validation of standardized protocols (e.g., EPA or ISO methods). scharlab.com

Quality Control and Assurance in Research Laboratories Utilizing Organic Standards

In any research laboratory, a robust quality control (QC) and quality assurance (QA) system is necessary to ensure the reliability and defensibility of analytical data. iaea.org The Isobenzan 10 μg/mL reference standard is a cornerstone of such systems. esslabshop.com

Its use in a QA/QC program includes:

Initial Method Validation: As detailed in section 3.2, the standard is used to validate the method before it is put into routine use.

Ongoing Quality Control: During routine analysis, QC samples (e.g., a blank matrix spiked with the standard) are included in each analytical batch. The results for these QC samples must fall within established control limits, demonstrating that the method remains in a state of statistical control.

Instrument Performance Checks: The standard can be used to periodically check instrument sensitivity, linearity, and calibration.

Traceability and Auditing: The certificate of analysis for the standard provides the necessary documentation of metrological traceability, which is a key requirement for laboratories accredited under standards like ISO/IEC 17025. eurachem.orgscharlab.com This documentation is essential during audits and for demonstrating the quality of the research data.

By integrating a certified reference material like Isobenzan 10 μg/mL in cyclohexane into their quality systems, laboratories can ensure that their measurements are accurate, consistent, and traceable to international standards.

Fundamental Studies of Solution Chemistry and Intermolecular Interactions of Isobenzan in Cyclohexane

Thermodynamic and Kinetic Aspects of Solvation in Non-Polar Media

The dissolution of isobenzan (B166222) in cyclohexane (B81311) is governed by thermodynamic and kinetic principles that favor the interaction between a non-polar solute and a non-polar solvent. This process is largely driven by enthalpy and entropy changes, which dictate the spontaneity and rate of solvation.

Thermodynamic Considerations:

Cavity Formation: Energy is required to create a cavity in the cyclohexane solvent to accommodate the isobenzan molecule. This step is endothermic (ΔHcavity > 0) as it involves overcoming solvent-solvent interactions.

Solute-Solvent Interaction: Once the cavity is formed, the isobenzan molecule interacts with the surrounding cyclohexane molecules. This process is exothermic (ΔHinteraction < 0) due to the formation of favorable van der Waals forces.

Thermodynamic ParameterExpected Sign/Magnitude for Isobenzan in CyclohexaneRationale
ΔHsolv Small (slightly positive or negative)Similar magnitude of energy required for cavity formation and energy released from solute-solvent interactions in a non-polar system.
ΔSsolv PositiveIncreased randomness upon mixing of solute and solvent.
ΔGsolv NegativeThe positive entropy change is expected to be the primary driving force for spontaneous dissolution at standard conditions.

Kinetic Aspects:

The kinetics of dissolution of isobenzan in cyclohexane are primarily influenced by factors such as:

Surface Area: The rate of dissolution is directly proportional to the surface area of the solid isobenzan exposed to the solvent.

Agitation: Stirring or agitation increases the rate of mass transfer from the solid surface to the bulk solution.

Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a faster rate of dissolution.

Once dissolved, the isobenzan molecules will diffuse throughout the cyclohexane solution, a process governed by Fick's laws of diffusion. The rate of diffusion will depend on the concentration gradient, the viscosity of the solvent, and the size and shape of the isobenzan molecule.

Computational Modeling of Isobenzan-Cyclohexane Interactions: Molecular Dynamics and Quantum Chemical Approaches

Computational modeling provides a powerful tool to investigate the molecular-level interactions between isobenzan and cyclohexane, offering insights that are often difficult to obtain experimentally.

Several theoretical models can be employed to describe the interactions between isobenzan and cyclohexane:

Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. While computationally efficient, they may not fully capture the specific molecular interactions in a structured solvent like cyclohexane.

Explicit Solvent Models: In this approach, individual cyclohexane molecules are included in the simulation box along with the isobenzan molecule. This allows for a detailed analysis of the solute-solvent interactions and the local solvent structure around the solute.

Molecular Mechanics (MM): This method uses classical force fields to describe the potential energy of the system as a function of atomic coordinates. It is well-suited for studying the conformational dynamics and large-scale behavior of the isobenzan-cyclohexane solution.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and intermolecular forces. QM calculations can be used to determine interaction energies and spectroscopic properties. QM/MM hybrid methods can also be employed, where the solute is treated with QM and the solvent with MM.

Cyclohexane is known to exist predominantly in a chair conformation, which minimizes both angle and torsional strain. byjus.comwikipedia.orgmasterorganicchemistry.comlibretexts.org The chair conformation has two types of proton positions: axial and equatorial. Through a process known as ring flipping, these positions can interconvert. At room temperature, this process is rapid. libretexts.org

The introduction of a solute like isobenzan is not expected to significantly alter the conformational equilibrium of the bulk cyclohexane solvent, especially at the low concentration of 10 microg/mL. However, the local arrangement of cyclohexane molecules around the isobenzan solute will be influenced by the shape and size of the isobenzan molecule. Molecular dynamics simulations would be ideal for studying the solvation shell structure and the preferred orientation of cyclohexane molecules relative to the isobenzan solute.

For a substituted cyclohexane, the substituent's size influences the conformational equilibrium. Larger substituents preferentially occupy the more sterically favorable equatorial position to minimize 1,3-diaxial interactions. wikipedia.org Although isobenzan is the solute and not a substituent on the cyclohexane ring, the principle of minimizing steric hindrance will govern how the cyclohexane solvent molecules pack around it.

ConformationRelative Energy (kcal/mol)Key Features
Chair 0Most stable, strain-free conformation. masterorganicchemistry.comlibretexts.org
Twist-Boat ~5.5Intermediate in energy.
Boat ~6.9Less stable due to torsional strain and flagpole interactions. wikipedia.org
Half-Chair ~10.8Transition state between chair and twist-boat. masterorganicchemistry.com

Spectroscopic Insights into Solvent Effects on Electronic and Vibrational States of Isobenzan

Spectroscopic techniques can provide valuable information about the electronic and vibrational states of isobenzan in cyclohexane and how they are influenced by the solvent environment.

Electronic Spectroscopy (UV-Vis):

The UV-Vis absorption spectrum of isobenzan is expected to arise from electronic transitions within its polychlorinated polycyclic structure. In a non-polar solvent like cyclohexane, the fine structure of the absorption bands may be more resolved compared to polar solvents due to the lack of strong, specific solute-solvent interactions like hydrogen bonding. researchgate.net Solvent effects on electronic spectra (solvatochromism) are generally weak in non-polar solvents. Any observed shifts would be primarily due to dispersion forces.

Vibrational Spectroscopy (IR and Raman):

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. mdpi.com The vibrational spectrum of isobenzan is characterized by frequencies corresponding to the stretching and bending of its various bonds (C-C, C-H, C-Cl, C-O-C). In a cyclohexane solution, the vibrational frequencies of isobenzan are expected to be very similar to those in the gas phase or in other non-polar solvents. metrohm.com The non-polar nature of cyclohexane results in minimal perturbation of the vibrational modes of the solute.

Investigation of Aggregation Phenomena and Supramolecular Assembly in Dilute Cyclohexane Solutions

At the specified concentration of 10 microg/mL, which is a dilute solution, significant aggregation or supramolecular assembly of isobenzan is unlikely. The lipophilic nature of isobenzan leads to favorable interactions with the surrounding cyclohexane molecules, promoting its solvation as individual molecules. nih.gov

For aggregation to occur, the solute-solute interactions would need to be significantly stronger than the solute-solvent interactions. In the case of isobenzan in cyclohexane, both types of interactions are primarily weak van der Waals forces. Therefore, there is no strong driving force for aggregation.

However, at much higher concentrations or under specific conditions (e.g., lower temperatures), it is conceivable that isobenzan molecules could form aggregates or clusters. Such phenomena are more commonly observed with molecules that can form stronger intermolecular interactions, such as hydrogen bonding or π-π stacking. acs.org Recent research has explored the use of supramolecular chemistry to create self-assembling pesticide delivery systems, but this typically involves specifically designed host-guest interactions rather than simple self-aggregation in a non-polar solvent. nih.govnih.gov

Research on the Stability and Degradation Pathways of Isobenzan in Cyclohexane Solutions

Photochemical Degradation Mechanisms Under Controlled Irradiation Conditions

While specific studies on the photochemical degradation of isobenzan (B166222) in cyclohexane (B81311) are not extensively available in peer-reviewed literature, the behavior of organochlorine pesticides under UV irradiation allows for the postulation of likely degradation mechanisms. It is known that isobenzan may be susceptible to direct photolysis within the environmental UV spectrum. The primary photochemical reaction for many organochlorine compounds involves the homolytic cleavage of carbon-chlorine (C-Cl) bonds, which are the most labile bonds in the molecule upon excitation by UV light.

In a cyclohexane solution, the photochemical degradation of isobenzan would likely be initiated by the absorption of UV radiation, leading to an excited state. This excited molecule could then undergo homolytic fission of a C-Cl bond to generate a highly reactive radical intermediate and a chlorine radical. The subsequent fate of these radicals would be influenced by the surrounding cyclohexane solvent molecules. The organic radical could abstract a hydrogen atom from a cyclohexane molecule, leading to a less chlorinated isobenzan derivative and a cyclohexyl radical. Alternatively, it could undergo rearrangement or further fragmentation.

The primary degradation products would likely consist of a series of dechlorinated isobenzan analogs. The extent of dechlorination would depend on the duration and intensity of the UV irradiation. It is also plausible that photoisomerization could occur, leading to structural isomers of isobenzan, a phenomenon observed in other cyclodiene insecticides. The non-polar and non-protic nature of cyclohexane would mean that solvent-assisted nucleophilic substitution reactions are unlikely to be a significant degradation pathway.

Further research would be necessary to isolate and identify the specific photoproducts formed and to determine the quantum yield of the photodegradation process in cyclohexane. Such studies would provide valuable data for modeling the environmental persistence of isobenzan and other related organochlorine pesticides.

Thermal Decomposition Kinetics and Products in Non-Aqueous Environments

The thermal stability of isobenzan in a non-aqueous solvent such as cyclohexane is a critical parameter for understanding its persistence in environments subject to elevated temperatures and for ensuring the integrity of analytical standards. While detailed kinetic studies in cyclohexane are scarce, information on the thermal behavior of isobenzan and related organochlorine pesticides provides insight into its potential decomposition pathways.

Isobenzan is a crystalline solid with a melting point of 120-122 °C. When heated to decomposition, it is known to emit toxic fumes of hydrogen chloride (HCl). More specifically, heating isobenzan above 210°C (410°F) results in the evolution of chlorine. This suggests that at elevated temperatures, the primary thermal degradation pathway involves the cleavage of C-Cl bonds. In an inert solvent like cyclohexane, this process would likely proceed through a radical mechanism, similar to that proposed for photochemical degradation, but initiated by thermal energy instead of photons.

Studies on isobenzan in soil have shown that its degradation is influenced by temperature, with significant losses observed at 45°C in dry soil conditions. This degradation was diminished in the presence of water, indicating that the decomposition mechanism can be affected by the surrounding medium. In a non-aqueous, non-reactive solvent like cyclohexane, the thermal decomposition would likely involve dehydrochlorination, a common thermal degradation pathway for chlorinated hydrocarbons. This process would lead to the formation of unsaturated derivatives of isobenzan and HCl.

The kinetics of thermal decomposition in the gas phase for many pesticides have been found to follow first-order kinetics. It is reasonable to assume that the decomposition of isobenzan in cyclohexane would also follow a similar kinetic model. The rate of decomposition would be expected to increase with temperature, following the Arrhenius equation. However, without specific experimental data, the activation energy and pre-exponential factor for this process remain unknown.

Table 1: Postulated Thermal Decomposition Products of Isobenzan in Cyclohexane

PrecursorConditionPotential Decomposition Products
IsobenzanElevated Temperature (>210°C) in CyclohexaneDechlorinated Isobenzan Derivatives, Isomers of Isobenzan, Hydrogen Chloride, Chlorinated Cyclohexane (minor)

Further research employing techniques such as thermogravimetric analysis coupled with mass spectrometry (TGA-MS) on isobenzan solutions in cyclohexane would be invaluable for elucidating the precise decomposition temperatures, kinetic parameters, and the identity of the degradation products.

Oxidative and Reductive Stability Assessments in the Presence of Environmental Reagents

The stability of isobenzan in cyclohexane in the presence of environmental oxidizing and reducing agents is a key factor in determining its environmental fate. As a highly chlorinated organic molecule, isobenzan is generally resistant to oxidation. It is described as being relatively stable to acids. However, its stability towards common atmospheric oxidants such as ozone, nitrogen oxides (NOx), and hydroxyl radicals in a non-aqueous solution has not been extensively documented.

Given its chemical structure, the electron-withdrawing nature of the chlorine atoms would tend to make the molecule less susceptible to electrophilic attack by oxidizing agents. However, strong oxidizing conditions could potentially lead to the formation of oxygenated derivatives, such as epoxides, across the double bonds within the molecule, or hydroxylation at C-H bonds, although the latter is less likely given the steric hindrance.

Conversely, isobenzan's high degree of chlorination makes it a potential candidate for reductive dechlorination. While information on its reductive stability in cyclohexane is limited, studies on other organochlorine pesticides have shown that they can be degraded under reducing conditions, for example, by zero-valent iron. In a laboratory setting, the presence of reducing agents in a cyclohexane solution of isobenzan could potentially lead to the sequential removal of chlorine atoms, resulting in less chlorinated and generally less toxic compounds.

Table 2: Predicted Stability of Isobenzan in Cyclohexane with Environmental Reagents

Reagent TypeExample ReagentsPredicted Reactivity with Isobenzan in CyclohexanePotential Transformation Products
Oxidizing AgentsOzone (O₃), Nitrogen Oxides (NOₓ), PeroxidesLow to ModerateEpoxides, Hydroxylated derivatives (minor)
Reducing AgentsZero-Valent Metals, Reducing MineralsModerate (under specific conditions)Dechlorinated Isobenzan Derivatives
Acidic ReagentsMineral Acids (trace amounts)High StabilityNo significant reaction expected
Basic ReagentsAlkaline impuritiesModerateDehydrochlorinated (unsaturated) products

Impact of Trace Impurities and Container Materials on Solution Integrity in Research Contexts

In a research or analytical laboratory setting, the integrity of a standard solution of isobenzan in cyclohexane is paramount for accurate quantification. The stability of such a solution can be influenced by trace impurities in the solvent and interactions with the container material.

Trace impurities in cyclohexane, such as water, acids, or bases, could potentially catalyze the degradation of isobenzan. As previously mentioned, isobenzan is susceptible to dehydrochlorination in the presence of bases. Therefore, even trace amounts of alkaline impurities in the cyclohexane or leached from the container could lead to a decrease in the concentration of the isobenzan standard over time. Similarly, acidic impurities could potentially catalyze hydrolysis if trace water is also present, although isobenzan is generally stable to acids. The purity of the solvent is therefore a critical factor in maintaining the stability of the standard solution. Some studies on other pesticides have shown that stability can vary even between different lots of the same solvent, likely due to variations in trace impurities.

The choice of container material is also crucial. Isobenzan is a non-polar, hydrophobic compound, and as such, it may have a tendency to adsorb to the surfaces of containers, particularly those made of plastics like polyethylene (B3416737) (PE) or polypropylene (B1209903) (PP). This sorption would lead to a decrease in the concentration of isobenzan in the solution, which could be mistaken for degradation. Glass containers, especially those made of borosilicate glass, are generally preferred for storing solutions of organochlorine pesticides as they are more inert and less prone to sorption of non-polar compounds. However, even with glass containers, silanization of the surface is sometimes recommended to further reduce active sites that could interact with the analyte.

Leaching of substances from the container material into the cyclohexane solution is another potential issue. Plastic containers can leach plasticizers, antioxidants, and other additives, which could potentially react with isobenzan or interfere with its analysis. For example, some antioxidants leached from plastics could potentially participate in redox reactions if initiated by light or heat.

Table 3: Factors Affecting the Integrity of Isobenzan in Cyclohexane Solution

FactorPotential ImpactMitigation Strategy
Trace Impurities in Cyclohexane
WaterPotential for hydrolysis if catalysts are presentUse high-purity, anhydrous solvent
AcidsGenerally stable, but could catalyze hydrolysis with waterUse high-purity, neutral solvent
BasesCatalyze dehydrochlorinationUse high-purity, neutral solvent
Container Material
Plastic (e.g., PE, PP)Sorption of isobenzan to container walls; Leaching of additivesUse borosilicate glass containers; Avoid plastic for long-term storage
Glass (Borosilicate)Minimal sorption and leachingPreferred material for storage; Consider silanization for ultra-trace analysis

To ensure the integrity of research findings, it is essential to use high-purity cyclohexane and store the "Isobenzan 10 microg/mL in Cyclohexane" solution in inert glass containers, protected from light and stored at a controlled, cool temperature. Regular verification of the concentration against a freshly prepared standard is also a good laboratory practice.

Broader Research Applications and Methodological Contributions of Isobenzan in Cyclohexane Systems

Development of Novel Analytical Reference Materials for Organic Pollutants

The Isobenzan (B166222) solution is a prime example of an analytical reference material developed for the precise identification and quantification of organic pollutants. Organochlorine pesticides (OCPs) like Isobenzan are known for their environmental persistence, bioaccumulation, and toxicity. nih.gov Consequently, monitoring their presence in various environmental matrices is of high importance.

Certified reference materials (CRMs) are fundamental to achieving accuracy and comparability in analytical measurements. A solution of Isobenzan in cyclohexane (B81311) at a certified concentration of 10 µg/mL functions as a calibration standard for chromatographic instruments. Laboratories use such standards to create calibration curves, which are essential for quantifying the amount of Isobenzan in an unknown sample. Furthermore, these reference materials are used for quality control, ensuring that analytical systems are performing correctly and that the data generated are reliable and reproducible across different laboratories and jurisdictions. The production of these standards often occurs in facilities accredited to international standards such as ISO 17034, which specifies the requirements for the competence of reference material producers.

Contribution to Environmental Analytical Method Development and Validation for Trace Organic Compounds

The development of robust and sensitive analytical methods is crucial for monitoring trace levels of persistent organic pollutants (POPs) in the environment. nih.govoapen.org The Isobenzan 10 µg/mL in cyclohexane standard plays a significant role in the development, optimization, and validation of these methods, particularly for techniques like Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS). nih.govjelsciences.com

Method validation involves several key steps where this standard is applied:

Spike-and-Recovery Studies: To test the efficiency of a sample extraction and clean-up procedure (e.g., from soil, water, or biological tissue), a known amount of the Isobenzan standard is added to a blank sample matrix. The sample is then processed, and the amount of recovered Isobenzan is measured. The percentage of recovery indicates the effectiveness of the method.

Determination of Detection and Quantitation Limits: The standard is used to prepare a series of dilutions to establish the method's limit of detection (LOD), the lowest concentration that can be reliably detected, and the limit of quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy.

Instrument Calibration: The 10 µg/mL concentration provides a convenient stock from which to prepare working standards for daily instrument calibration, ensuring the ongoing accuracy of environmental monitoring programs. epa.gov

The use of a non-polar solvent like cyclohexane is also relevant, as it is compatible with the organic solvents typically used in the extraction of non-polar pesticides from aqueous environmental samples. nih.gov

Utilization in Fundamental Organic Reaction Mechanism Studies in Non-Polar Solvents

The choice of solvent can dramatically influence the rate and mechanism of a chemical reaction. ajpojournals.orgwikipedia.org Cyclohexane, being a non-polar, aprotic solvent, creates an environment with a low dielectric constant that does not effectively stabilize charged species or intermediates. wikipedia.org This characteristic makes the Isobenzan-in-cyclohexane system a valuable model for studying fundamental organic reaction mechanisms where charge separation is minimal.

In such non-polar environments, reaction pathways that proceed through highly polar or ionic transition states (such as those in SN1 or E1 reactions) are generally disfavored. wikipedia.org Conversely, the system is well-suited for investigating:

Concerted Reaction Mechanisms: Pathways like SN2 or E2 reactions, which involve a single, less-polar transition state, can be studied with minimal interference from solvent stabilization effects.

Free-Radical Reactions: Many reactions involving pesticides in the environment are initiated by sunlight and proceed through free-radical intermediates. Studying the kinetics of such reactions in a non-polar solvent like cyclohexane can provide insights into their environmental fate and degradation pathways, as the solvent is less likely to participate directly in the reaction or quench radical species through strong solvation. chemrxiv.org

By examining the reaction kinetics of Isobenzan in this system, researchers can elucidate the intrinsic reactivity of the molecule, contributing to a more profound understanding of how organochlorine compounds behave and degrade in non-aqueous environments like lipid tissues or atmospheric aerosols.

Role in Advanced Materials Science Research as a Solvent or Reference

While the primary application of Isobenzan is in environmental and chemical analysis, its properties and those of its solution in cyclohexane lend themselves to potential, albeit less documented, roles in materials science. The presence of multiple chlorine atoms on the Isobenzan molecule makes it a distinct organochlorine compound.

Potential applications in this field could include:

Sensor Development: The solution could serve as a reference standard for calibrating and testing new chemical sensors designed to detect and quantify organochlorine pesticides. The development of materials with high selectivity and sensitivity for such compounds is an active area of research for environmental monitoring and security applications.

Functional Materials: In theoretical or specialized research, molecules like Isobenzan could be investigated as dopants or components in organic electronic materials, where their high electron affinity (due to the electronegative chlorine atoms) might influence the material's conductive or semi-conductive properties.

However, it is important to note that the use of Isobenzan in materials science is not widespread, and its primary and most significant contributions remain in the domain of analytical and environmental chemistry.

Interactive Data Table: Applications of Isobenzan 10 µg/mL in Cyclohexane

Application AreaSpecific UseTechnique(s) InvolvedPurpose
Analytical Chemistry Instrument Calibration StandardGas Chromatography (GC-ECD, GC-MS)To create calibration curves for quantifying Isobenzan in unknown samples.
Analytical Chemistry Laboratory Quality ControlGas Chromatography (GC-ECD, GC-MS)To verify instrument performance and ensure data accuracy and reproducibility.
Environmental Science Method Validation (Recovery)Sample Extraction (LLE, SPE), GCTo determine the efficiency of analytical methods for extracting pollutants from complex matrices like soil or water.
Environmental Science Method Validation (Sensitivity)Gas Chromatography (GC-ECD, GC-MS)To establish the Limit of Detection (LOD) and Limit of Quantification (LOQ) for trace analysis.
Physical Organic Chemistry Reaction Kinetics StudiesSpectroscopic Analysis, ChromatographyTo investigate reaction mechanisms (e.g., free-radical, concerted) in a non-polar environment, minimizing solvent effects.
Materials Science Sensor Calibration (Potential)Chemical Sensor TestingTo serve as a target analyte for testing the performance of new materials designed to detect organochlorines.

Future Research Directions and Emerging Methodologies for Isobenzan in Cyclohexane Research

Integration of Artificial Intelligence and Machine Learning in Analytical Method Optimization and Data Interpretation

For the analysis of isobenzan (B166222) in cyclohexane (B81311), typically performed using gas chromatography (GC) coupled with detectors like electron capture (ECD) or mass spectrometry (MS), AI can significantly accelerate method development. ML algorithms can be employed to optimize critical chromatographic parameters such as temperature programs, gas flow rates, and injection volumes, reducing the time and resources needed for method development. nih.gov This is a move away from traditional, time-consuming one-variable-at-a-time optimization approaches.

Parameter Traditional Optimization AI/ML-Driven Optimization Potential Outcome for Isobenzan Analysis
Method Development Time Weeks to MonthsDays to WeeksFaster development of robust analytical methods.
Solvent/Resource Use HighReducedLower operational costs and environmental impact.
Data Interpretation Manual, potentially subjectiveAutomated, objective pattern recognition labmanager.comIncreased accuracy and reproducibility of quantification. shimadzu-webapp.eu
Limit of Detection Method-dependentPotentially lowered through noise reduction and signal enhancement algorithmsImproved sensitivity for trace-level isobenzan detection.

Table 1: Comparison of Traditional and AI/ML-Driven Approaches in the Analysis of Isobenzan in Cyclohexane.

Advancements in Miniaturized and On-Site Analytical Systems for Hydrocarbon Matrices

The demand for real-time, on-site environmental monitoring has spurred the development of miniaturized and portable analytical instruments. longdom.org For the analysis of isobenzan in hydrocarbon matrices like cyclohexane, this trend signifies a shift from reliance on centralized laboratories to in-field detection capabilities. nih.gov

Advancements in microfabrication techniques, such as Micro-Electro-Mechanical Systems (MEMS), are enabling the creation of miniaturized gas chromatographs (GCs) and mass spectrometers (MS). longdom.orgunt.edu These portable GC-MS systems could allow for the rapid screening of isobenzan directly at contaminated sites, eliminating the need for sample transportation and lengthy laboratory turnaround times. longdom.org Lab-on-a-chip (LOC) technology further promises to integrate sample handling, separation, and detection into a single, small-footprint device, reducing the consumption of samples and reagents. cranfield.ac.ukresearchgate.net

These miniaturized systems are ideal for applications requiring rapid response, such as monitoring industrial effluents or assessing environmental contamination events. longdom.org While challenges in achieving the same level of sensitivity and selectivity as their benchtop counterparts remain, ongoing research is focused on improving the performance of these portable devices for robust analysis in complex hydrocarbon matrices. nih.govnih.gov

Feature Laboratory-Based GC-MS Miniaturized/On-Site System Implication for Isobenzan/Cyclohexane Analysis
Portability Stationary, bulky equipment nih.govHandheld or portable units longdom.orgEnables in-field analysis and rapid screening. nih.gov
Analysis Time Hours to days (including sample transport)Minutes to hoursReal-time data for immediate decision-making. longdom.org
Sample/Reagent Volume Milliliters to litersMicroliters to milliliters cranfield.ac.ukReduced waste and lower analytical costs. cranfield.ac.uk
Sensitivity Very high (sub-ppb levels)Moderate to high (improving)Suitable for screening; confirmation may require lab analysis.
Operator Expertise Requires skilled techniciansDesigned for simpler operationBroader accessibility for field personnel.

Table 2: Comparison of Laboratory-Based and Miniaturized Analytical Systems for Isobenzan Detection.

Exploration of Sustainable and Green Analytical Chemistry Approaches for Solution Preparation and Analysis

The principles of green analytical chemistry (GAC) are increasingly influencing the development of methods for pesticide analysis, aiming to minimize the environmental impact of chemical measurements. researchgate.net For a pre-prepared solution like Isobenzan 10 microg/mL in Cyclohexane, the focus of green chemistry shifts towards the analytical process itself and the lifecycle of the standard.

A key GAC strategy is the miniaturization of the analytical process. chromatographyonline.com Using techniques like ultra-high-performance liquid chromatography (UHPLC) or fast GC with smaller column dimensions can significantly reduce solvent consumption and analysis time compared to traditional methods. jptcp.com While cyclohexane is the specified solvent, GAC principles encourage the evaluation of greener alternatives for similar applications where feasible. researchgate.net

Furthermore, sustainable sample preparation techniques are critical when isobenzan must be extracted from complex environmental matrices before analysis. nih.gov Techniques such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) are considered green alternatives to classical liquid-liquid extraction. chromatographyonline.comnih.gov These methods use little to no organic solvent, are faster, and generate significantly less waste. nih.govijcea.org For example, SPME is a solventless technique that can be used for the extraction and preconcentration of organochlorine pesticides from various samples before GC analysis. ijcea.org Adopting these approaches aligns with global efforts toward sustainable laboratory practices. chromatographyonline.com

Analytical Step Traditional Approach Green Analytical Chemistry (GAC) Approach Benefit for Isobenzan Analysis
Sample Extraction (from matrix) Liquid-Liquid Extraction (LLE) with large solvent volumesSolid-Phase Microextraction (SPME), Dispersive Liquid-Liquid Microextraction (DLLME) nih.govReduced solvent use, faster extraction, less waste. chromatographyonline.comijcea.org
Chromatographic Analysis Conventional HPLC/GCUHPLC, Fast GC with smaller columns jptcp.comLower solvent consumption, shorter analysis times. jptcp.com
Solvent Selection Use of conventional, often hazardous, solventsReplacement with greener solvents (e.g., ethanol, ionic liquids) where possible researchgate.netReduced environmental and health impacts.
Waste Generation HighMinimized cranfield.ac.ukLower disposal costs and environmental footprint.

Table 3: Application of Green Analytical Chemistry Principles to the Analysis of Isobenzan.

Novel Spectroscopic and Imaging Techniques for Spatially Resolved Solution Analysis

Chemical imaging techniques, such as hyperspectral imaging or Raman chemical imaging, combine spectroscopy with microscopy to create a visual map of a sample's chemical components. wikipedia.org While a 10 microg/mL solution is macroscopically homogeneous, these techniques could be invaluable for studying phenomena like the interaction of isobenzan with surfaces or its distribution in non-ideal or multiphase systems. Vibrational techniques like Raman and Infrared (IR) spectroscopy provide a structural "fingerprint" of the molecules, which could be used to study solute-solvent interactions. nih.gov

Technique Principle Potential Application for Isobenzan in Cyclohexane
Raman Chemical Imaging Inelastic scattering of monochromatic light to map molecular composition. spectroscopyonline.comVisualizing the spatial distribution of isobenzan on surfaces or in heterogeneous mixtures.
Infrared (IR) Spectroscopy Measures absorption of IR light corresponding to molecular vibrations. spectroscopyonline.comProbing solute-solvent interactions by observing shifts in vibrational frequencies.
Surface-Enhanced Raman Spectroscopy (SERS) Enhancement of Raman signal for molecules near nanostructured metal surfaces. spectroscopyonline.comUltra-sensitive detection and identification of isobenzan at trace concentrations.
Hyperspectral Imaging Acquiring images in many contiguous spectral bands to identify materials. wikipedia.orgCharacterizing the solution under various conditions or in complex matrices.

Table 4: Novel Spectroscopic and Imaging Techniques for Solution Analysis.

Development of Predictive Models for Solute Behavior in Complex Non-Polar Systems

Computational modeling provides a powerful, non-experimental avenue to understand and predict the behavior of solutes in solution. nih.gov For the isobenzan-cyclohexane system, developing predictive models can elucidate thermodynamic properties and transport phenomena, which are crucial for optimizing analytical separation processes and understanding environmental fate. mdpi.com

Implicit solvent models, for example, can estimate the solvation free energy by representing the solvent as a continuum, offering a computationally efficient way to study solute-solvent interactions. nih.govacs.org More complex explicit solvent models simulate individual solvent molecules, providing a more detailed, atomistic view of the solute's immediate environment. nih.gov These models can predict key parameters such as diffusion coefficients, which are essential for understanding mass transfer kinetics in chromatographic systems. mdpi.com

Machine learning is also being applied to create predictive models for chemical properties. mdpi.com By training algorithms on large datasets of known solute-solvent systems, ML models can predict properties like diffusion coefficients or solvation energy for new systems with high accuracy. researchgate.netnih.gov A model trained on various non-polar systems could predict the behavior of isobenzan in cyclohexane, aiding in the design of analytical methods and reducing the need for extensive preliminary experiments. mdpi.com These predictive tools are becoming indispensable for a deeper, molecular-level understanding of solute behavior. mdpi.com

Model Type Description Predicted Parameters for Isobenzan/Cyclohexane Relevance
Implicit Solvent Models Treats the solvent as a continuous medium with bulk properties (e.g., dielectric constant). nih.govSolvation free energy, thermodynamic stability.Understanding the energetics of dissolving isobenzan in cyclohexane.
Explicit Solvent Models Simulates individual solvent molecules around the solute. nih.govSolvation structure, solute-solvent interaction energies, local dynamics.Provides detailed insight into the molecular environment of isobenzan.
Machine Learning Models Algorithms trained on existing experimental data to predict properties. mdpi.comacs.orgDiffusion coefficients, chromatographic retention times, solubility. researchgate.netAccelerates method development and predicts environmental transport properties.
Quantum Chemistry Calculations Uses an external electric field to simulate solvent effects. mdpi.comChanges in electron density, molecular properties in solution.Distinguishes between macroscopic solvent effects and specific interactions. mdpi.com

Table 5: Predictive Models for Understanding Solute Behavior in Non-Polar Systems.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling Isobenzan 10 µg/mL in Cyclohexane for laboratory experiments?

  • Cyclohexane solutions require strict adherence to safety guidelines, including:

  • Use of PPE (gloves, goggles, lab coat) and syringe techniques to minimize exposure .
  • Limiting volumes to <100 mL per reaction without prior approval to mitigate fire/explosion risks .
  • Proper disposal as hazardous waste (S60/S61 codes) and immediate medical consultation for accidental ingestion or inhalation .

Q. How can researchers verify the stability of Isobenzan in cyclohexane under varying storage conditions?

  • Methodological approaches include:

  • Chromatographic analysis (e.g., HPLC with ≥99.9% purity cyclohexane) to monitor degradation products over time .
  • Comparative studies using standardized reference materials (e.g., 10 µg/mL in hexane vs. cyclohexane) to assess solvent-specific interactions .

Q. What analytical techniques are recommended for quantifying Isobenzan in cyclohexane at low concentrations?

  • Key methods involve:

  • Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS), calibrated using certified reference standards (e.g., 10 µg/mL in cyclohexane) .
  • UV-Vis spectroscopy for absorbance profiling, validated against EPA/ISO protocols to ensure precision .

Advanced Research Questions

Q. How do cyclohexane’s conformational dynamics (e.g., chair vs. boat forms) influence the solvation behavior of Isobenzan?

  • Experimental strategies:

  • Computational modeling (DFT or MD simulations) to predict axial/equatorial preferences of Isobenzan in cyclohexane’s conformers .
  • NMR studies (e.g., NOESY) to detect spatial interactions between Isobenzan and cyclohexane’s hydrogen atoms .

Q. How can conflicting thermodynamic data (e.g., ΔrH° values for cyclohexane reactions) be reconciled in Isobenzan stability studies?

  • Resolution requires:

  • Meta-analysis of reaction conditions (e.g., gas-phase vs. solution-phase measurements) and error margins in enthalpy calculations .
  • Validation via controlled replication of key studies (e.g., benzene hydrogenation protocols) to isolate solvent effects .

Q. What methodologies optimize the extraction of Isobenzan from cyclohexane for trace analysis in environmental samples?

  • Advanced approaches include:

  • Solid-phase microextraction (SPME) paired with GC-MS, leveraging cyclohexane’s low polarity to enhance analyte recovery .
  • Isotope dilution techniques using deuterated cyclohexane (e.g., cyclohexane-d12) to correct for matrix interference .

Q. How do heterocyclic derivatives of cyclohexane interact with Isobenzan in catalytic or degradation pathways?

  • Investigative steps:

  • Synthesis of model heterocycles (e.g., cyclohexane dimethanol) to study steric/electronic effects on Isobenzan reactivity .
  • Kinetic profiling (e.g., Arrhenius plots) under varying temperatures/pressures to identify rate-limiting steps .

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